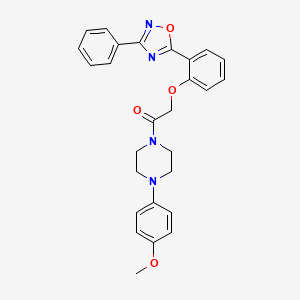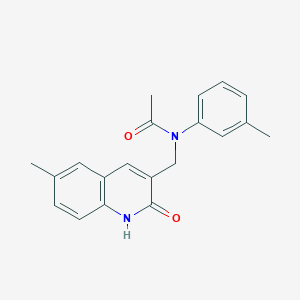
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as FTOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FTOB is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
作用機序
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects through a variety of mechanisms, including modulation of neurotransmitter receptors, inhibition of enzymes involved in the inflammatory response, and activation of signaling pathways involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cognitive function and enhance memory consolidation.
実験室実験の利点と制限
One advantage of using N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its ability to modulate the activity of specific receptors in the brain, making it a useful tool for studying the mechanisms underlying anxiety, depression, and cognitive function. However, one limitation of using N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its potential toxicity, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Further investigation of its anti-inflammatory and analgesic effects, with the aim of developing new drugs for the treatment of chronic pain and inflammatory disorders.
2. Exploration of its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of its effects on cognitive function, with the aim of developing new drugs for the treatment of cognitive disorders such as dementia and schizophrenia.
4. Examination of its potential as a tool for studying the mechanisms underlying anxiety, depression, and other psychiatric disorders.
In conclusion, N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound that has potential applications in various fields of research. Its ability to modulate the activity of specific receptors in the brain makes it a useful tool for studying the mechanisms underlying various physiological and pathological processes. Further research is needed to fully understand its potential as a therapeutic agent and to explore its possible applications in different fields of research.
合成法
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a variety of methods, including reaction of 2-fluoroaniline with m-tolylglyoxal in the presence of sodium methoxide, followed by reaction with butanoyl chloride. Another method involves the reaction of 2-fluoroaniline with m-tolylglyoxal in the presence of acetic acid, followed by reaction with butanoyl chloride.
科学的研究の応用
N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory disorders.
In pharmacology, N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to modulate the activity of certain receptors in the brain, including the GABA-A receptor and the NMDA receptor, which are involved in the regulation of anxiety, depression, and cognitive function. N-(2-fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-6-4-7-14(12-13)19-22-18(25-23-19)11-5-10-17(24)21-16-9-3-2-8-15(16)20/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFBDJTSXTCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

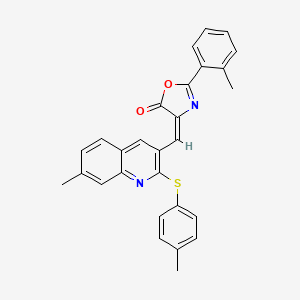
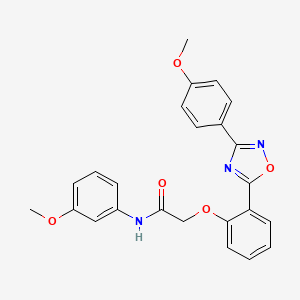

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)

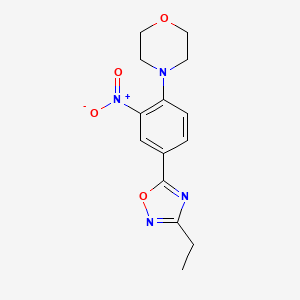

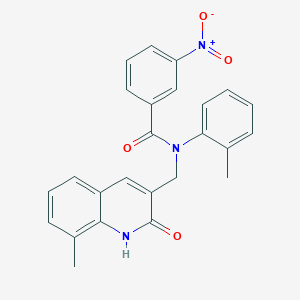

![N-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687816.png)


